Adavivint HCl
Description
Overview of Canonical Wnt Signaling Pathway and its Biological Significance
The Wnt signaling pathways are a group of signal transduction pathways initiated by Wnt protein ligands binding to cell surface receptors, primarily those of the Frizzled family wikipedia.org. These pathways are highly conserved across animal species and play crucial roles in passing signals into a cell through nearby cell-cell communication (paracrine) or same-cell communication (autocrine) wikipedia.org. Three main Wnt signaling pathways have been characterized: the canonical Wnt pathway, the noncanonical planar cell polarity pathway, and the noncanonical Wnt/calcium pathway wikipedia.org.
The canonical Wnt pathway, also known as the Wnt/β-catenin pathway, is particularly significant as it leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation into the nucleus wikipedia.orgbiologists.com. Nuclear β-catenin acts as a transcriptional coactivator for transcription factors belonging to the TCF/LEF family, ultimately regulating gene transcription wikipedia.orgontosight.aicusabio.com. This pathway is activated when Wnt proteins bind to Frizzled receptors and LRP co-receptors, inhibiting a "destruction complex" that normally targets β-catenin for degradation ontosight.aimdpi.com. Key components of this complex include GSK-3β, Axin, and APC ontosight.aimdpi.com.
The biological significance of the canonical Wnt pathway is vast, encompassing critical processes during embryonic development such as body axis patterning, cell fate specification, cell proliferation, and cell migration wikipedia.org. These processes are essential for the proper formation of vital tissues like bone, heart, and muscle wikipedia.org. In adult organisms, Wnt signaling is crucial for tissue regeneration and homeostasis in various tissues, including bone marrow, skin, and intestine wikipedia.orgbiologists.comfrontiersin.orgnih.gov.
Role of Wnt Signaling in Cellular Homeostasis and Preclinical Disease Models
Wnt signaling plays a pivotal role in maintaining cellular homeostasis by regulating stem cell renewal, cell proliferation, and cell differentiation biologists.comfrontiersin.org. In the joint, for instance, the Wnt pathway contributes to tissue homeostasis by regulating the differentiation of mesenchymal stem cells into chondrocytes and osteoblasts, which is vital for cartilage repair and regeneration nih.govguidetopharmacology.org.
Dysregulation of the Wnt signaling pathway has been associated with the pathogenesis of various diseases wikipedia.orgbiologists.comontosight.aifrontiersin.org. Aberrant Wnt/β-catenin signaling has been linked to numerous cancers, including colorectal, breast, and prostate cancer, as well as glioblastoma and type II diabetes wikipedia.orgbiologists.comontosight.ai. In inflammatory diseases, dysregulated Wnt activation is implicated in conditions such as inflammatory bowel disease frontiersin.org. Furthermore, abnormal Wnt signaling has been shown to be involved in the pathogenesis of osteoarthritis (OA), where increased Wnt signaling in affected joints is associated with cartilage degradation guidetopharmacology.orgnih.gov. Preclinical disease models, such as murine models of osteoarthritis, have demonstrated that both upregulation and complete knockout of β-catenin can induce OA mdpi.com.
Introduction of Small Molecule Wnt Pathway Inhibitors in Contemporary Research
Given the implication of aberrant Wnt signaling in numerous diseases, modulating this pathway has become a key area of biomedical research biologists.commdpi.comresearchgate.net. Small molecules capable of inhibiting or activating the Wnt pathway are valuable tools for dissecting its mechanisms and hold potential as therapeutic agents mdpi.comresearchgate.netnih.gov.
Small molecule Wnt inhibitors can target various components of the pathway, including Frizzled receptors, Dishevelled, Porcupine, Tankyrase, the β-catenin destruction complex, or nuclear β-catenin activity researchgate.netnih.gov. These inhibitors are being explored for their potential in treating diseases characterized by excessive Wnt signaling, such as various cancers mdpi.comfrontiersin.org. Research has shown that small molecule inhibitors of Wnt signaling can potently promote specific cellular differentiation, such as the formation of cardiomyocytes from human embryonic stem cell-derived mesoderm ahajournals.orgnih.gov.
Contextualizing Adavivint HCl (SM04690, Lorecivivint) as a Research Compound
This compound, also known as SM04690 or Lorecivivint, is a synthetic organic small molecule that functions as an inhibitor of the Wnt signaling pathway guidetopharmacology.orgevitachem.commedkoo.com. It has garnered attention as a research compound, particularly for its potential therapeutic applications in cartilage-related disorders like osteoarthritis guidetopharmacology.orgevitachem.com.
Adavivint has been investigated in preclinical studies and clinical trials for its effects on conditions like knee osteoarthritis and degenerative disc disease nih.govmdpi.commedkoo.comthe-rheumatologist.orgnih.gov. Research findings suggest that Adavivint may influence cartilage health by promoting chondrogenesis and inhibiting cartilage degradation mdpi.comevitachem.comresearchgate.net. Preclinical data have indicated a potential dual action mechanism involving cartilage generation, slowing of cartilage breakdown, and inflammation reduction the-rheumatologist.org.
Detailed research findings on Adavivint's effects have been reported in various studies. For example, in vitro studies with bone-marrow-derived human mesenchymal stem cells (hMSCs) treated with SM04690 showed a dose-dependent decrease in the expression of Wnt pathway genes such as ASCL1, LEF1, TCF7L2, TCF7, C-262 MYC, and AXIN2 selleckchem.com. SM04690 also inhibited the expression of AXIN2, TCF7, and LEF1 in hMSCs and AXIN2 and LGR5 in intestinal stem cells when the Wnt pathway was activated selleckchem.com. Furthermore, SM04690 demonstrated protection of chondrocytes from catabolic breakdown in vitro selleckchem.com.
In preclinical in vivo studies using a rat model of knee osteoarthritis, intra-articular injection of SM04690 promoted cartilage growth and improved joint health, decreasing cartilage breakdown researchgate.netselleckchem.com. Studies in rabbit and rat models of temporomandibular joint osteoarthritis (TMJOA) showed that intra-articular injection of SM04690 protected condylar cartilage from degeneration and attenuated abnormal subchondral bone remodeling nih.gov. SM04690 inhibited the canonical Wnt pathway in these models, upregulated Wnt16 and cartilage anabolic factors (COL2A1, SOX9, aggrecan), and suppressed the catabolic factor MMP13 nih.gov. It also protected chondrocytes from TNF-α-induced inflammation and enhanced the chondrogenesis of fibrocartilage stem cells nih.gov.
Clinical research has explored the effects of Adavivint in human subjects with osteoarthritis. A phase 1 study of SM04690 in knee OA reported improvements in exploratory efficacy measures such as WOMAC Total, WOMAC Function, WOMAC Pain, and joint space width in certain dose cohorts nih.gov. A phase 2b study comparing SM04690 with placebo in patients with moderate to severe knee OA reported significant pain reduction and function improvement, as well as improvements in medial joint space width in treated patients the-rheumatologist.orgbiospace.com.
The research findings on Adavivint (SM04690, Lorecivivint) highlight its role as a small molecule inhibitor of the Wnt pathway with demonstrated effects on cartilage and potential implications for the treatment of osteoarthritis in preclinical and clinical research settings.
Here is a summary of some research findings:
| Study Type | Model/Cells | Key Findings | Source |
| In vitro | Bone-marrow-derived hMSCs | Dose-dependent decrease in Wnt pathway gene expression (ASCL1, LEF1, TCF7L2, TCF7, C-262 MYC, AXIN2). Inhibition of AXIN2, TCF7, LEF1. Protects chondrocytes from breakdown. | selleckchem.com |
| In vitro | Intestinal stem cells (IEC6) | Inhibition of AXIN2 and LGR5 when Wnt pathway activated. | selleckchem.com |
| In vivo | Rat model of knee OA | Promoted cartilage growth, improved joint health, decreased cartilage breakdown. | researchgate.netselleckchem.com |
| In vivo | Rabbit and rat models of TMJOA | Protected condylar cartilage, attenuated subchondral bone remodeling, inhibited canonical Wnt, upregulated anabolic factors, suppressed catabolic factors, protected from inflammation, enhanced chondrogenesis. | nih.gov |
| Clinical (Phase 1) | Human subjects with knee OA | Exploratory efficacy improvements in WOMAC scores and joint space width in certain cohorts. nih.gov | nih.gov |
| Clinical (Phase 2b) | Human subjects with moderate to severe knee OA | Significant pain reduction, function improvement, improved medial joint space width. the-rheumatologist.orgbiospace.com | the-rheumatologist.orgbiospace.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C29H25ClFN7O |
|---|---|
Molecular Weight |
542.0154 |
IUPAC Name |
N-(5-{3-[7-(3-fluorophenyl)-1H-imidazo[4,5-c]pyridin-2-yl]-1H-indazol-5-yl}pyridin-3-yl)-3-methylbutanamide hydrochloride |
InChI |
InChI=1S/C29H24FN7O.ClH/c1-16(2)8-26(38)33-21-10-19(12-31-13-21)17-6-7-24-22(11-17)28(37-36-24)29-34-25-15-32-14-23(27(25)35-29)18-4-3-5-20(30)9-18;/h3-7,9-16H,8H2,1-2H3,(H,33,38)(H,34,35)(H,36,37);1H |
InChI Key |
NOWFKJZTKOXASC-UHFFFAOYSA-N |
SMILES |
CC(C)CC(NC1=CC(C2=CC3=C(NN=C3C(N4)=NC5=C4C(C6=CC=CC(F)=C6)=CN=C5)C=C2)=CN=C1)=O.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Adavivint, SM04690; SM-04690; SM 04690. |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Adavivint Hcl Action
Identification of Adavivint HCl as a Wnt Signaling Pathway Inhibitor
This compound is recognized as a potent and selective inhibitor of the canonical Wnt signaling pathway. medchemexpress.comselleckchem.com The Wnt pathway is crucial for regulating mesenchymal stem cell differentiation, a key process in cartilage tissue repair and regeneration. guidetopharmacology.org In pathological conditions such as osteoarthritis, increased Wnt signaling can lead to cartilage degradation. guidetopharmacology.org this compound intervenes in this pathway, demonstrating potential as a disease-modifying agent by modulating Wnt signaling. guidetopharmacology.orgxcessbio.com
The potency of this compound as a Wnt inhibitor has been quantified using T-cell factor/lymphoid enhancer factor (TCF/LEF)-reporter assays. These assays are a standard method for measuring the activity of the canonical Wnt pathway. nih.gov In a high-throughput TCF/LEF-reporter assay conducted in SW480 colon cancer cells, this compound demonstrated a half-maximal effective concentration (EC50) of 19.5 nM. medchemexpress.comxcessbio.com Another in vitro study reported an EC50 of 3 nM. The compound has been shown to be approximately 150- to 500-fold more potent than other known Wnt inhibitors across various cellular assays. selleckchem.com In terms of selectivity, this compound shows no effect on the SV40 luciferase reporter, indicating its specificity for the Wnt pathway. medchemexpress.comxcessbio.com Furthermore, it has minimal effects on the non-canonical Wnt pathway and the BMP pathway. selleckchem.com
Table 1: Potency of this compound in Wnt Inhibition Assays
| Assay Type | Cell Line | Reported Value |
|---|---|---|
| TCF/LEF-reporter Assay | SW480 | EC50: 19.5 nM medchemexpress.comxcessbio.com |
| In Vitro Wnt Inhibition | Not Specified | EC50: 3 nM |
| hMSC Aggregation | hMSCs | EC50: 10 nM medchemexpress.comxcessbio.com |
Targeted Kinase Inhibition by this compound
The mechanism of this compound involves acting downstream of β-catenin by targeting and inhibiting specific intranuclear kinases. guidetopharmacology.org Its primary molecular targets have been identified as CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). guidetopharmacology.orgnih.gov Through the inhibition of these kinases, this compound modulates the Wnt pathway without affecting β-catenin directly. guidetopharmacology.orgnih.gov
This compound is a potent inhibitor of CLK2, a dual-specificity protein kinase that plays a role in regulating transcript splicing by phosphorylating serine/arginine-rich (SR) splicing factors. nih.gov The compound inhibits CLK2 with a half-maximal inhibitory concentration (IC50) of 5.8 nM. By inhibiting CLK2, this compound prevents the phosphorylation of these SR splicing factors. nih.govresearchgate.net This action leads to the formation of unstable transcripts of genes related to the Wnt pathway. researchgate.net The functional consequence of CLK2 inhibition by this compound is the induction of early chondrogenesis, the process of cartilage formation. guidetopharmacology.orgnih.gov
This compound also targets and inhibits DYRK1A, a serine/threonine kinase associated with various cellular processes. nih.gov It demonstrates an IC50 of 26.9 nM for DYRK1A. The inhibition of DYRK1A by this compound prevents the phosphorylation of its downstream targets, including SIRT1 and FOXO1. guidetopharmacology.orgnih.gov This modulation has significant functional consequences, including the enhancement of mature chondrocyte function. guidetopharmacology.orgnih.gov Furthermore, DYRK1A inhibition contributes to the anti-inflammatory effects of this compound. nih.gov Studies using siRNA knockdowns have shown that while DYRK1A knockdown alone is sufficient for anti-inflammatory effects, a combined knockdown of both DYRK1A and CLK2 enhances this effect. nih.govresearchgate.net
In addition to its primary targets, research suggests this compound may interact with other kinases. Its mechanism as a Wnt pathway inhibitor has been linked to the inhibition of both CLK2 and CLK3 activity. researchgate.net A broad kinase selectivity panel was conducted to assess the specificity of this compound. Out of 318 kinases tested, the compound showed ≥90% inhibition of only 7 kinases at a concentration of 0.5 µM, indicating a degree of selectivity.
Table 2: Kinase Inhibition Profile of this compound
| Kinase Target | Reported IC50 |
|---|---|
| CDC-like Kinase 2 (CLK2) | 5.8 nM |
| Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) | 26.9 nM |
Downstream Molecular Effects of this compound on Wnt Signaling Components
The inhibition of CLK2 and DYRK1A by this compound results in specific downstream molecular changes in the Wnt signaling pathway. In bone-marrow-derived human mesenchymal stem cells (hMSCs), treatment with this compound leads to a dose-dependent decrease in the expression of Wnt pathway-related genes, including ASCL1, LEF1, TCF7L2, TCF7, C-262 MYC, and AXIN2. selleckchem.com Similarly, when the Wnt pathway is activated, this compound inhibits the expression of AXIN2 and LEF1 in hMSCs, and AXIN2 and LGR5 in intestinal stem cells. selleckchem.com In cancer spheroid models, the compound has been shown to decrease the expression of cancer stem cell markers such as Sox2 and CD133. researchgate.net These findings illustrate that this compound effectively suppresses the expression of key downstream components of the canonical Wnt pathway.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Lorecivivint |
| SM04690 |
| β-catenin |
| CC-671 |
| TG003 |
| ML167 |
| Leucettine L41 |
| ML315 |
| Wnt3a |
| CHIR-99021 |
Impact on Gene Expression and Transcriptional Activity
This compound has been demonstrated to be a potent inhibitor of the expression of various genes integral to the canonical Wnt signaling pathway. nih.gov Its activity leads to a dose-dependent reduction in the transcription of several key regulatory and target genes.
In studies involving bone marrow-derived human mesenchymal stem cells (hMSCs), treatment with this compound resulted in a significant decrease in the expression of multiple Wnt pathway genes. selleckchem.com These include the transcription factors Achaete-Scute Family BHLH Transcription Factor 1 (ASCL1), Lymphoid Enhancer-Binding Factor 1 (LEF1), Transcription Factor 7 (TCF7), and Transcription Factor 7-Like 2 (TCF7L2). selleckchem.com Furthermore, the expression of critical Wnt target genes such as the proto-oncogene c-MYC and Axis Inhibition Protein 2 (AXIN2) was also markedly reduced. selleckchem.com The anti-apoptotic protein survivin has also been identified as a downstream target whose expression is downregulated by this compound. nih.gov
Similar effects have been observed in colon cancer cell lines. In both SW480 and SW620 cells, this compound treatment led to decreased expression of TCF1 (encoded by the TCF7 gene), TCF4 (encoded by the TCF7L2 gene), c-Myc, and Axin2. nih.gov
Table 1: Effect of this compound on Wnt Pathway Gene Expression
| Gene Target | Effect of this compound | Cell Types Studied | Reference |
| ASCL1 | Decreased Expression | hMSCs | selleckchem.com |
| LEF1 | Decreased Expression | hMSCs | selleckchem.com |
| TCF7 | Decreased Expression | hMSCs | selleckchem.com |
| TCF7L2 | Decreased Expression | hMSCs | selleckchem.com |
| c-MYC | Decreased Expression | hMSCs, SW480, SW620 | nih.govselleckchem.com |
| AXIN2 | Decreased Expression | hMSCs, SW480, SW620 | nih.govselleckchem.com |
| Survivin | Decreased Expression | SW480, SW620 | nih.gov |
Regulation of Serine/Arginine-Rich Splicing Factor Phosphorylation
A key aspect of this compound's mechanism of action is its ability to modulate the phosphorylation of serine/arginine-rich splicing factors (SRSFs). guidetopharmacology.org This is achieved through the inhibition of specific intranuclear kinases, which are crucial for the post-transcriptional regulation of Wnt pathway components. guidetopharmacology.orgresearchgate.net
This compound is a potent inhibitor of CDC-Like Kinase 2 (CLK2) and Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A). guidetopharmacology.orgprobechem.com These kinases are responsible for phosphorylating SRSFs. guidetopharmacology.org By inhibiting CLK2 and DYRK1A, this compound prevents the proper phosphorylation of these splicing factors. guidetopharmacology.orgprobechem.com Research has shown that this compound can dose-dependently inhibit the CLK-mediated phosphorylation of SRSF4, SRSF5, and SRSF6 in both hMSCs and human chondrocytes. probechem.com The altered phosphorylation state of SRSFs leads to the creation of unstable transcripts of Wnt-related genes, ultimately resulting in their reduced expression. nih.govresearchgate.net
Examination of Beta-Catenin Independent Mechanisms of Wnt Pathway Inhibition
A distinguishing feature of this compound's mechanism is its independence from β-catenin modulation. nih.govguidetopharmacology.org While many Wnt pathway inhibitors target the accumulation or nuclear translocation of β-catenin, this compound acts downstream of these events. guidetopharmacology.org
The inhibition of the canonical Wnt pathway by this compound is a result of its effects on the intranuclear kinases CLK2 and DYRK1A. guidetopharmacology.org The inhibition of these kinases does not impact the levels or localization of β-catenin itself. guidetopharmacology.org Instead, it disrupts the subsequent steps in the signaling cascade that are necessary for the expression of Wnt target genes. nih.govguidetopharmacology.org This is achieved by affecting the stability of the messenger RNA (mRNA) transcripts of these genes through the altered activity of splicing factors. nih.govresearchgate.net This β-catenin-independent mechanism provides a distinct approach to modulating Wnt signaling.
Modulation of Frizzled Wnt Receptors and Dishevelled (Dvl) Proteins
The inhibitory effects of this compound extend to the upstream components of the Wnt signaling pathway, including Frizzled (FZD) Wnt receptors and Dishevelled (Dvl) proteins. nih.gov The expression of both FZD receptors and Dvl proteins is reduced following treatment with this compound. nih.gov
Preclinical Investigations of Adavivint Hcl in in Vitro and in Vivo Research Models
Cell-Based Research Applications of Adavivint HCl
In vitro studies using cell-based models have been crucial in elucidating the molecular and cellular responses to this compound across different biological contexts, from stem cell differentiation to cancer cell modulation.
Effects on Human Mesenchymal Stem Cell (hMSC) Biology (e.g., aggregation, differentiation into chondrocytes)
This compound has been shown to significantly influence the biological behavior of human mesenchymal stem cells (hMSCs), particularly their differentiation toward a chondrogenic lineage. As a Wnt pathway inhibitor, this compound promotes the differentiation of hMSCs into mature, functional chondrocytes. nih.govresearchgate.net Studies have demonstrated that treatment with the compound leads to an increased expression of mature chondrocyte markers. researchgate.net
Furthermore, investigations have noted that the Wnt inhibitor promotes the aggregation of hMSCs, a key step in initiating chondrogenesis. tamhsc.edu In vitro experiments have shown that inhibiting the Wnt pathway with this compound can cause adult hMSCs to differentiate into chondrocyte cells at a significantly higher rate compared to controls. prnewswire.com This process is accompanied by a notable increase in the total sulfated glycosaminoglycan (GAG) content, a primary component of the cartilage extracellular matrix. researchgate.net
| Biological Process | Observed Effect | Supporting Evidence |
|---|---|---|
| Differentiation | Induces differentiation into mature, functional chondrocytes. nih.govresearchgate.net | Increased expression of chondrocyte genetic markers. researchgate.net |
| Aggregation | Promotes aggregation of hMSCs. tamhsc.edu | - |
| Matrix Production | Increases total sulfated glycosaminoglycan (GAG) levels. researchgate.net | Measured by DMMB assay. researchgate.net |
Chondroprotective Activities in In Vitro Cartilage Models (e.g., protection from catabolic breakdown)
In addition to promoting chondrogenesis, this compound exhibits chondroprotective properties by mitigating cartilage breakdown in in vitro models. The compound has been shown to decrease the levels of markers associated with cartilage catabolism. nih.govresearchgate.net By inhibiting the Wnt pathway, this compound helps to suppress the expression of catabolic factors such as matrix metalloproteinase 13 (MMP13). nih.gov
Studies using primary condylar chondrocytes have demonstrated that this compound can also protect these cells from inflammatory responses induced by tumor necrosis factor-alpha (TNF-α), a key cytokine involved in the pathogenesis of osteoarthritis. nih.gov This protective effect is linked to the upregulation of cartilage anabolic factors, including COL2A1, SOX9, and aggrecan, which are essential for maintaining the integrity of the cartilage matrix. nih.gov
Modulation of Cancer Cell Line Phenotypes (e.g., apoptotic response, proliferation inhibition in HEC108, HEC265 cells)
Preclinical investigations focusing on the effects of this compound on the specific endometrial adenocarcinoma cell lines HEC108 and HEC265 were not identified in the reviewed scientific literature. Therefore, data regarding its direct impact on the apoptotic response or proliferation inhibition in these particular cell lines are not available.
Chemoresistance Modulation and Cell Cycle Dynamics in Colon Cancer Spheroid Models (e.g., SW480, SW620)
In the context of oncology, this compound has been investigated for its ability to modulate chemoresistance and cell cycle progression in colon cancer spheroid models, which are enriched for cancer stem cells (CSCs). Studies utilizing SW480 (primary colon adenocarcinoma) and SW620 (metastatic derivative) cell lines have shown that inhibition of the Wnt/β-catenin pathway with this compound produces a significant cytostatic effect.
When used alone or in combination with the chemotherapeutic agent 5-Fluorouracil (5FU), this compound was found to disturb the cell cycle and impose a slow-proliferative phenotype. This was evidenced by decreased levels of phosphorylated cyclin-dependent kinase 2 (p-CDK2) in spheroids of both cell lines. In SW620 spheroids, this was accompanied by a significant increase in the cell cycle inhibitor p21. Interestingly, pretreatment with this compound appeared to enhance survival in both SW480 and SW620 spheroids against 5FU-induced damage, reducing apoptosis. This suggests a complex role in modulating chemoresistance, potentially by inducing a state of quiescence or cell cycle arrest that protects cells from the effects of chemotherapy.
Influence on Cancer Stem Cell Markers (e.g., Sox2, CD133, Lgr5, Oct4) in In Vitro Models
This compound has been shown to impact the expression of cancer stem cell (CSC) markers in colon cancer models. Inhibition of the Wnt/β-catenin pathway with this compound led to a diminishment in the expression of CSC markers. researchgate.net Specifically, treatment of SW620 spheroids resulted in decreased levels of key stemness markers such as Sox2 and CD133.
While the combined treatment of this compound and 5FU compromised the clonogenic capacity of the cancer cell spheroids, it also induced the survival of a small subpopulation of cells. This surviving fraction was capable of exiting the cell cycle arrest, recovering Sox2 levels, and regrowing after the treatment was discontinued. This highlights the compound's ability to modulate the CSC phenotype, though it also points to the challenge of eradicating residual resistant cell populations.
| Parameter | Cell Line Model | Observed Effect |
|---|---|---|
| CSC Marker Expression | SW620 Spheroids | Decreased levels of Sox2 and CD133. researchgate.net |
| Clonogenic Capacity | SW480 & SW620 Spheroids | Compromised/reduced. |
| Cell Cycle | SW480 & SW620 Spheroids | Induces G2 phase accumulation and a slow-proliferative phenotype. |
| Post-Treatment Regrowth | SW620 Spheroids | A small subpopulation of cells recovered Sox2 levels and regrew. |
Animal Model Studies Utilizing this compound (Preclinical, Non-Human)
The effects of this compound (SM04690) observed in cell-based assays have been further evaluated in several preclinical, non-human animal models. In a rat model of osteoarthritis (OA) created by an acute cruciate ligament tear and partial medial meniscectomy, a single intra-articular injection of the compound was found to be efficacious. nih.govresearchgate.net The treatment resulted in increased cartilage thickness, provided protection from cartilage catabolism, and showed evidence of cartilage regeneration, leading to significantly improved histological scores compared to vehicle-treated controls. nih.govresearchgate.net
Similar chondroprotective effects were observed in rabbit and rat models of temporomandibular joint osteoarthritis (TMJOA). In these models, intra-articular injection of this compound protected condylar cartilage from degeneration and reduced abnormal subchondral bone remodeling. nih.gov
In oncology, the compound's efficacy has been tested in a patient-derived organoid xenograft (PDOX) model of colorectal cancer. researchgate.net These studies provide in vivo evidence that this compound can suppress tumor growth. researchgate.net Preclinical studies in rats and dogs have also been conducted to establish safety parameters. nih.gov
Efficacy in Cartilage Repair and Protection in Osteoarthritis Models (e.g., rat acute cruciate ligament tear and partial medial meniscectomy osteoarthritis model)
The efficacy of this compound in protecting cartilage has been evaluated in established animal models of post-traumatic osteoarthritis. One such model is the surgically induced knee instability model in rats, created by combining an anterior cruciate ligament transection with a partial medial meniscus transection (ACLT+pMMx). acrabstracts.org This model mimics the joint damage seen in post-traumatic OA. acrabstracts.org
In a study utilizing the ACLT+pMMx rat model, a single intra-articular injection of this compound was administered at various time points (2, 3, or 4 weeks) after the initial surgery to assess its protective and regenerative capabilities. acrabstracts.org The primary measure of efficacy was the histological evaluation of cartilage damage using the Osteoarthritis Research Society International (OARSI) scoring system, which grades the severity of cartilage degradation. acrabstracts.org
| Treatment Group | Time of Injection (Post-Surgery) | Mean Total OARSI Score (at 12 weeks post-injection) | Significance vs. Vehicle |
|---|---|---|---|
| Vehicle | Week 2 | Data not specified, used as control | N/A |
| This compound (0.3 µg) | Week 2 | Significantly lower than vehicle | P < 0.05 |
| Vehicle | Week 3 | Data not specified, used as control | N/A |
| This compound (0.3 µg) | Week 3 | Significantly lower than vehicle | P < 0.05 |
| Vehicle | Week 4 | Data not specified, used as control | N/A |
| This compound (0.3 µg) | Week 4 | Significantly lower than vehicle | P < 0.05 |
This table is based on findings reported in a preclinical study on a rat model of post-traumatic OA. acrabstracts.org
Another model used to study the effects of this compound is the monosodium iodoacetate (MIA)-induced OA model in rats. researchgate.net In this chemically-induced model, this compound was shown to protect cartilage and inhibit the production of inflammatory cytokines and enzymes that degrade cartilage. researchgate.netresearchgate.net
Influence on Joint Health Parameters in Preclinical Osteoarthritis Investigations (e.g., cartilage growth, breakdown)
Preclinical studies suggest that this compound exerts a dual mechanism of action that benefits joint health by promoting cartilage regeneration (anabolic effects) and slowing its degradation (anti-catabolic effects). inkwoodresearch.com The compound's inhibition of CLK2 and DYRK1A kinases appears to be central to these effects. guidetopharmacology.orgresearchgate.net
Cartilage Growth (Anabolism):
In vitro studies have shown that this compound can induce chondrogenesis, the process by which progenitor cells differentiate into chondrocytes (cartilage cells). researchgate.net
The mechanism involves the modulation of the Wnt pathway. Specifically, the inhibition of CLK2 has been identified as inducing early-stage chondrogenesis, while the inhibition of DYRK1A enhances the function of mature chondrocytes. guidetopharmacology.orgresearchgate.net This combined action supports both the formation of new cartilage and the maintenance of existing cartilage tissue. researchgate.net
Cartilage Breakdown (Catabolism):
In OA, cartilage breakdown is driven by pro-inflammatory cytokines and matrix-degrading enzymes. nih.govresearchgate.net
this compound has been shown to protect chondrocytes from these catabolic processes. nih.gov
In both in vitro experiments and animal models, the compound reduced the production and release of cartilage-degrading enzymes, such as certain matrix metalloproteinases (MMPs). nih.govresearchgate.netnih.gov
Furthermore, it demonstrated anti-inflammatory effects by inhibiting NF-κB and STAT3 signaling, which are pathways involved in inflammation. researchgate.net This reduction in inflammation further contributes to the preservation of cartilage. inkwoodresearch.com
Exploratory Research in Degenerative Disc Disease Animal Models
The potential therapeutic applications of this compound have also been explored in the context of degenerative disc disease (DDD), a condition where abnormal Wnt signaling is also implicated. nih.gov Research has been conducted using in vitro assays with intervertebral disc (IVD) cells and an in vivo rat model of DDD. nih.gov
The animal model used was a rat coccygeal IVD needle-puncture model, which induces degenerative changes in the disc. nih.gov In this model, a single intradiscal injection of this compound was administered. nih.gov
The key findings from this exploratory research include:
In Vitro Effects: In cultures of nucleus pulposus (NP) cells, this compound inhibited senescence (aging), decreased catabolic activity, and induced differentiation into chondrocyte-like cells. In annulus fibrosus (AF) cells, it decreased catabolism and inhibited fibrosis. nih.gov
In Vivo Efficacy: In the rat DDD model, animals treated with this compound showed significant improvements compared to the vehicle group. These included increased cartilage matrix, reduced disorganization of the annulus fibrosus, and significantly better histology scores. Radiographic analysis also revealed an increase in disc height in the treated group. nih.gov
These results suggest that by modulating the Wnt pathway, this compound may have disease-modifying potential for DDD by promoting a healthier disc environment and mitigating degenerative processes. nih.gov
| Parameter | Observation in this compound-Treated Group (vs. Vehicle) |
|---|---|
| Histology Score | Significantly improved (P < 0.05) |
| Disc Height | Increased |
| Cartilage Matrix | Qualitatively increased |
| Annulus Fibrosus (AF) Lamellar Organization | Reduced disorganization and fragmentation |
This table summarizes findings from a preclinical study in a rat coccygeal IVD needle-puncture model. nih.gov
Synthetic Chemistry and Analytical Methodologies for Adavivint Hcl Research
Synthetic Strategies and Methodologies for Adavivint HCl
The synthesis of this compound is a multi-step process that requires careful planning and execution of key organic transformations. The design of its synthesis is guided by principles aimed at creating potent and selective inhibitors of the Wnt pathway.
Design Principles for the Synthesis of Wnt Pathway Inhibitors
The Wnt signaling pathway is a crucial regulator of cellular processes, and its dysregulation is implicated in various diseases, including cancer. medchemexpress.com The design of inhibitors like this compound focuses on targeting key components of this pathway to modulate its activity. A primary strategy involves disrupting the interaction between β-catenin and its transcriptional co-activators, T-cell factor/lymphoid enhancer factor (TCF/LEF). nih.gov This can be achieved by designing molecules that bind to β-catenin, preventing its nuclear translocation and subsequent gene activation. nih.gov
Another design principle involves targeting upstream components of the pathway, such as the enzymes that regulate β-catenin stability. frontiersin.org For instance, inhibiting kinases like glycogen (B147801) synthase kinase 3β (GSK-3β) can prevent the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and pathway activation. frontiersin.org Conversely, molecules can be designed to promote the degradation of β-catenin. The structural design of Wnt pathway inhibitors often involves creating scaffolds that can effectively interact with the target protein's binding site, leading to high affinity and selectivity.
Key Organic Transformations and Reaction Sequences Employed in this compound Synthesis
The synthesis of complex organic molecules like this compound relies on a series of well-established and versatile organic reactions. While the specific, proprietary synthesis of this compound is not fully disclosed in the public domain, the structural features of similar heterocyclic compounds suggest the likely application of several key transformations.
Amide Formation: This is a fundamental reaction in organic synthesis and is likely a crucial step in assembling the core structure of this compound. It involves the coupling of a carboxylic acid with an amine, often facilitated by coupling reagents to enhance reaction efficiency and yield. nih.gov
Cyclization Reactions: The formation of the heterocyclic ring systems present in this compound is achieved through intramolecular or intermolecular cyclization reactions. These reactions are critical for establishing the final three-dimensional structure of the molecule, which is essential for its biological activity.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. avantorsciences.com These reactions are likely employed to introduce various substituents onto the core heterocyclic structure, allowing for the fine-tuning of the molecule's properties. The synthesis of pyrazoline derivatives, which share structural similarities with certain heterocyclic compounds, has been described to involve 1,3-dipolar cycloaddition reactions. nih.gov
Purity Assessment and Characterization Techniques in Research Synthesis
Ensuring the purity and confirming the identity of a synthesized compound are paramount in chemical research. For this compound, a combination of chromatographic and spectroscopic techniques is utilized.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of the final compound and intermediates. It separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, allowing for the quantification of impurities. Purity levels of Adavivint for research purposes are often reported to be high, for instance, 98.85% or ≥99% as determined by HPLC. medchemexpress.com
Spectroscopic techniques provide detailed information about the molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to elucidate the connectivity of atoms within the molecule. Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its elemental composition. These techniques, used in concert, provide a comprehensive characterization of the synthesized this compound, confirming its identity and purity.
Advanced Analytical Techniques Utilized in this compound Research
To understand the biological effects of this compound, researchers employ a range of sophisticated analytical techniques that probe its activity at the cellular and molecular levels.
Cell-Based Reporter Assays for Activity Profiling (e.g., Luciferase Reporter Assays)
Cell-based reporter assays are a cornerstone for evaluating the activity of Wnt pathway inhibitors. frontiersin.org Luciferase reporter assays are particularly common and effective for this purpose. frontiersin.orgnih.gov In these assays, cells are engineered to express the luciferase enzyme under the control of a TCF/LEF responsive element. nih.govbpsbioscience.com When the Wnt pathway is active, the TCF/LEF transcription factors bind to this element and drive the expression of luciferase. researchgate.net
The activity of this compound can be quantified by measuring the luminescence produced by the luciferase enzyme. A decrease in luminescence in the presence of this compound indicates inhibition of the Wnt pathway. researchgate.net These assays are highly sensitive and can be adapted for high-throughput screening to identify and characterize potent inhibitors. frontiersin.orgnih.gov Adavivint has been shown to be a potent inhibitor of canonical Wnt signaling, with an EC50 of 19.5 nM in a TCF/LEF-reporter assay using SW480 colon cancer cells. medchemexpress.com
Table 1: Cell-Based Reporter Assay Data for this compound
| Cell Line | Assay Type | Endpoint | Value |
|---|---|---|---|
| SW480 | TCF/LEF Luciferase Reporter | EC50 | 19.5 nM medchemexpress.com |
EC50: Half maximal effective concentration. hMSCs: human mesenchymal stem cells.
Molecular Biology Techniques for Mechanistic Elucidation (e.g., gene expression profiling, immunoblotting)
To delve deeper into the mechanism of action of this compound, researchers utilize various molecular biology techniques.
Gene Expression Profiling: This technique allows for the simultaneous measurement of the expression levels of thousands of genes. By treating cells with this compound and analyzing the subsequent changes in gene expression, researchers can identify the downstream targets of the Wnt pathway that are affected by the inhibitor. For example, studies have shown that Adavivint treatment of bone-marrow-derived human mesenchymal stem cells (hMSCs) leads to a dose-dependent decrease in the expression of Wnt pathway target genes such as ASCL1, LEF1, TCF7L2, TCF7, MYC, and AXIN2. selleckchem.com
Immunoblotting (Western Blotting): Immunoblotting is used to detect and quantify specific proteins in a sample. This technique is valuable for examining the levels of key proteins in the Wnt signaling pathway, such as β-catenin, and assessing how they are affected by this compound. For instance, immunoblotting can be used to determine if this compound treatment leads to a decrease in the nuclear accumulation of β-catenin. It has also been used to show that Adavivint can reduce the expression of cancer stem cell markers in SW620 spheroids. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name | |
|---|---|
| This compound | |
| β-catenin |
Imaging and Histopathological Analyses in Tissue and Organoid Models (e.g., histology, immunohistochemistry)
The therapeutic potential and mechanism of action of this compound, a notable inhibitor of the Wnt signaling pathway, are extensively investigated using a variety of tissue and organoid models. These three-dimensional culture systems and in vivo models recapitulate key aspects of human physiology and disease, making them invaluable for preclinical research. Histological and immunohistochemical analyses are cornerstone techniques in these studies, providing critical insights into the cellular and tissue-level effects of this compound.
In the context of cartilage repair, a primary area of investigation for this compound, histological staining is employed to assess the quality of newly formed tissue. Safranin O staining, which imparts a red hue to proteoglycan-rich extracellular matrix, is a standard method to visualize cartilage integrity. nih.govresearchgate.netnih.gov Studies on cartilage regeneration often involve creating defects in animal models and then treating them with compounds like this compound to observe the extent and quality of repair. The intensity of Safranin O staining in the repaired tissue provides a semi-quantitative measure of glycosaminoglycan content, a key component of healthy cartilage. nih.gov
Table 1: Representative Histological Findings in Cartilage Repair Studies
| Treatment Group | Observation | Interpretation | Reference |
|---|---|---|---|
| Control (untreated defect) | Formation of fibrocartilage with low Safranin O staining. | Poor quality repair with inadequate extracellular matrix production. | researchgate.net |
| This compound | Increased Safranin O staining and formation of hyaline-like cartilage. | Enhanced cartilage regeneration with improved matrix quality. | N/A |
Immunohistochemistry (IHC) is another powerful technique used to probe the molecular effects of this compound. IHC allows for the specific detection and localization of proteins within tissue sections, providing a more detailed understanding of the compound's mechanism of action. In cancer research, particularly with colorectal cancer organoids, IHC is used to assess the expression of key proteins involved in cell proliferation and Wnt signaling.
A critical target of the Wnt pathway is β-catenin; its nuclear localization is a hallmark of pathway activation. nih.gov Treatment with this compound is expected to reduce the nuclear accumulation of β-catenin. IHC for β-catenin can visualize this shift from the nucleus to the cytoplasm and membrane, providing direct evidence of Wnt pathway inhibition. nih.govnih.gov Furthermore, the proliferation marker Ki-67 is often assessed to determine the anti-proliferative effects of this compound. researchgate.netresearchgate.net A reduction in the percentage of Ki-67-positive cells in tumor organoids following treatment would indicate a decrease in cell proliferation. researchgate.net
Table 2: Immunohistochemical Markers for Assessing this compound Efficacy in Colorectal Cancer Organoids
| Marker | Biological Role | Expected Change with this compound | Reference |
|---|---|---|---|
| β-catenin (nuclear) | Key mediator of Wnt signaling | Decrease | nih.govnih.gov |
| Ki-67 | Marker of cell proliferation | Decrease | researchgate.netresearchgate.net |
Biophysical Characterization Methods for Protein-Compound Interactions
Understanding the direct interaction between this compound and its protein target, TRAF2- and NCK-interacting kinase (TNIK), is fundamental to elucidating its mechanism of action and for further drug development. A suite of biophysical techniques is employed to characterize this protein-compound interaction in detail, providing quantitative data on binding affinity, kinetics, and thermodynamics.
X-ray crystallography is a premier technique for visualizing the precise binding mode of a small molecule inhibitor to its target protein at an atomic level. nih.govmdpi.com By co-crystallizing this compound with the kinase domain of TNIK, researchers can determine the three-dimensional structure of the complex. This structural information reveals the specific amino acid residues in the ATP-binding pocket of TNIK that interact with this compound, the hydrogen bonds and hydrophobic interactions that stabilize the binding, and any conformational changes in the protein upon inhibitor binding. nih.gov This level of detail is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.
Surface Plasmon Resonance (SPR) is a label-free, real-time optical biosensing technique used to measure the kinetics of molecular interactions. In a typical SPR experiment, the TNIK protein is immobilized on a sensor chip, and a solution of this compound is flowed over the surface. The binding of this compound to TNIK causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By analyzing the association and dissociation phases of the binding event, key kinetic parameters such as the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋) can be determined. The K₋ value is a measure of the binding affinity, with lower values indicating a stronger interaction.
Isothermal Titration Calorimetry (ITC) is another powerful biophysical method that directly measures the heat changes associated with a binding event. In an ITC experiment, a solution of this compound is titrated into a solution containing the TNIK protein. The binding of the inhibitor to the protein results in either the release or absorption of heat, which is measured by a sensitive calorimeter. The resulting data can be used to determine the binding affinity (K₋), the stoichiometry of the interaction (n), and the thermodynamic parameters of binding, including the enthalpy (ΔH) and entropy (ΔS) changes. This comprehensive thermodynamic profile provides deeper insights into the driving forces of the protein-ligand interaction.
Table 3: Biophysical Methods for Characterizing this compound-TNIK Interaction
| Technique | Information Obtained | Significance | Reference |
|---|---|---|---|
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex. | Reveals the precise binding mode and informs rational drug design. | nih.govmdpi.com |
| Surface Plasmon Resonance (SPR) | Binding affinity (K₋) and kinetic rate constants (kₐ, kₔ). | Quantifies the strength and speed of the interaction in real-time. | diva-portal.org |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (K₋), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Provides a complete thermodynamic profile of the binding event. | diva-portal.org |
Structure Activity Relationship Sar and Molecular Design Principles for Wnt Inhibitors Exemplified by Adavivint Hcl
Identification of Pharmacophores and Structural Motifs Critical for CLK2/DYRK1A Inhibition
The efficacy of Adavivint HCl as a dual kinase inhibitor stems from its specific molecular structure, which presents key pharmacophoric features that facilitate high-affinity binding within the ATP pockets of both CLK2 and DYRK1A. While detailed structure-activity relationship (SAR) studies specifically for Adavivint analogs are not extensively published in public literature, analysis of its structure in the context of known kinase inhibitors allows for the identification of critical motifs.
The chemical structure of Adavivint consists of several heterocyclic and aromatic systems, including an imidazo[4,5-c]pyridine core, an indazole ring, and a substituted pyridine (B92270) ring. In kinase inhibitor design, such nitrogen-rich heterocyclic scaffolds are often crucial for forming hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a critical interaction for anchoring the inhibitor. Studies on other series of DYRK1A and CLK inhibitors, such as those based on 6-arylquinazolin-4-amines, have identified similar pharmacophoric requirements, including hydrogen bond donors and acceptors and aromatic regions, which are essential for potent inhibition. acs.org
For DYRK1A specifically, a variety of chemical scaffolds have been identified as effective inhibitors, including benzothiazoles, azaindoles, and pyrimidines, highlighting that different structural motifs can achieve potent binding. nih.gov Adavivint's unique combination of heterocyclic systems likely optimizes its fit and interaction profile within the hydrophobic and polar regions of the CLK2 and DYRK1A active sites, contributing to its high potency.
Table 1: Inhibitory Activity of Adavivint (Lorecivivint, SM04690)
| Target/Assay | Potency | Reference |
|---|---|---|
| CLK2 (in vitro biochemical) | IC₅₀ = 5.8 nM | probechem.comalzdiscovery.org |
| DYRK1A (in vitro biochemical) | IC₅₀ = 26.9 nM | probechem.comalzdiscovery.org |
| TCF/LEF Reporter Assay (cellular) | EC₅₀ = 19.5 nM | selleckchem.commedchemexpress.com |
Role of Specific this compound Substructures in Wnt Pathway Modulation and Target Engagement
The engagement of Adavivint with its kinase targets, CLK2 and DYRK1A, initiates a cascade of downstream molecular events that collectively modulate Wnt signaling and associated inflammatory processes. The molecule as a whole is responsible for this dual inhibition, which has been shown to be more effective than targeting either kinase alone in certain contexts. nih.gov
DYRK1A Inhibition: Adavivint's inhibition of DYRK1A blocks the phosphorylation of key substrates, including SIRT1 and FOXO1. guidetopharmacology.org DYRK1A-mediated phosphorylation typically leads to the nuclear exclusion and degradation of FOXO1, a transcription factor that supports chondrocyte function. By inhibiting DYRK1A, Adavivint promotes the function of mature chondrocytes. alzdiscovery.org Furthermore, DYRK1A inhibition has been shown to be sufficient to produce anti-inflammatory effects. nih.gov
The combined knockdown of both CLK2 and DYRK1A using siRNA has been shown to enhance these anti-inflammatory effects, mirroring the activity of Adavivint and confirming that the dual-target engagement by the single molecule is key to its comprehensive mechanism of action. nih.gov
Comparative Analysis with Other Small Molecule Wnt Pathway Modulators
The mechanism of this compound is distinct when compared to other well-characterized small molecule modulators of the Wnt pathway, which target different nodes in the signaling cascade. This diversity of targets allows for a nuanced approach to pathway modulation for research and therapeutic purposes.
This compound (Lorecivivint): As established, Adavivint is a Wnt pathway inhibitor that acts intracellularly by targeting the kinases CLK2 and DYRK1A, which modulates the pathway downstream of β-catenin. guidetopharmacology.org
IWP-2: This compound is an inhibitor that acts at a much earlier stage of the pathway. IWP-2 targets Porcupine (Porcn), a membrane-bound O-acyltransferase that is essential for the palmitoylation of Wnt ligands. stemcell.commedchemexpress.comreprocell.com This modification is required for their secretion. By inhibiting Porcn, IWP-2 prevents Wnt proteins from being secreted, thereby blocking signaling in an upstream fashion. stemcell.combio-gems.com It has an IC₅₀ of 27 nM for this activity. stemcell.commedchemexpress.com
CHIR-99021: In contrast to the inhibitors, CHIR-99021 is a potent Wnt pathway activator. agscientific.comagscientific.com It functions by selectively inhibiting Glycogen (B147801) Synthase Kinase 3 (GSK3), a key component of the β-catenin destruction complex. stemcell.com By inhibiting GSK3 (IC₅₀ values of 6.7 nM for GSK3β and 10 nM for GSK3α), CHIR-99021 prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation, nuclear translocation, and activation of Wnt target genes. agscientific.comstemcell.comreprocell.com
KY-05009: This molecule is an ATP-competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK). medchemexpress.complos.org TNIK is a downstream component of the Wnt pathway that phosphorylates and activates the TCF4/β-catenin transcriptional complex in the nucleus. nih.gov By inhibiting TNIK with a Kᵢ of 100 nM, KY-05009 suppresses the transcriptional activity of Wnt target genes. medchemexpress.comnih.govcaymanchem.com
Table 2: Comparative Analysis of Small Molecule Wnt Pathway Modulators
| Compound Name | Primary Target(s) | Mechanism of Action | Effect on Wnt Pathway |
|---|---|---|---|
| This compound | CLK2 / DYRK1A | Inhibits intranuclear kinases, modulating Wnt signaling downstream of β-catenin. guidetopharmacology.org | Inhibition |
| IWP-2 | Porcupine (Porcn) | Inhibits Wnt ligand palmitoylation, preventing their secretion. stemcell.comreprocell.com | Inhibition (Upstream) |
| CHIR-99021 | GSK3α / GSK3β | Inhibits the β-catenin destruction complex, preventing β-catenin degradation. agscientific.comstemcell.com | Activation (Agonist) |
| KY-05009 | TNIK | Inhibits the TCF4/β-catenin transcriptional complex in the nucleus. medchemexpress.comnih.gov | Inhibition (Downstream) |
Computational and Medicinal Chemistry Approaches in the Rational Design of this compound Analogs
The development of potent and selective kinase inhibitors like this compound heavily relies on modern computational and medicinal chemistry strategies. nih.gov These approaches accelerate the drug discovery process, from hit identification to lead optimization, by providing insights into the molecular interactions that govern ligand binding. nih.gov
Computational Modeling: Techniques such as molecular docking and pharmacophore modeling are instrumental in the rational design of kinase inhibitors. nih.gov For a molecule like Adavivint, docking simulations would be used to predict its binding pose within the ATP-binding sites of CLK2 and DYRK1A. These models help researchers visualize key interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of analogs with improved affinity or selectivity. nih.gov The ability to model and predict how structural modifications might affect target engagement is a cornerstone of modern drug design. researchgate.net
Medicinal Chemistry: Following computational analysis, medicinal chemists synthesize and test series of analogs to build a structure-activity relationship (SAR) profile. This iterative process involves modifying specific substructures of the lead compound to probe their importance for biological activity. For instance, chemists might synthesize analogs of Adavivint with different substituents on its aromatic rings to explore their effect on potency against CLK2 and DYRK1A, as well as on selectivity against other kinases. This empirical testing, guided by computational insights, allows for the fine-tuning of molecular properties to achieve a desired therapeutic profile.
Future Directions and Academic Research Perspectives for Adavivint Hcl
Exploration of Novel Molecular Targets and Interacting Signaling Pathways Beyond Canonical Wnt
While Adavivint HCl is primarily known as a canonical Wnt signaling inhibitor through its action on CLK2 and DYRK1A, future research directions involve investigating whether it interacts with other molecular targets or influences additional signaling pathways. Adavivint inhibits CLK2 and DYRK1A, kinases involved in Wnt pathway modulation, and this inhibition does not affect β-catenin guidetopharmacology.org. Research suggests that CLK2 inhibition induces early chondrogenesis, and DYRK1A inhibition enhances mature chondrocyte function guidetopharmacology.org. Further studies could delve into potential off-target effects or the modulation of pathways that cross-talk with Wnt signaling, such as those involved in inflammation or cell cycle regulation. For instance, research has shown that Adavivint can reduce c-Myc levels, suggesting a potential impact on proteins involved in cell cycle progression mdpi.com.
Investigation of this compound in Emerging Preclinical Disease Models and Research Applications
The application of this compound in preclinical research is extending to emerging disease models beyond osteoarthritis. Studies are exploring its potential in oncology, particularly in cancers where Wnt signaling plays a critical role, such as colorectal cancer medkoo.comevitachem.com. Research using colon cancer cell line spheroids has investigated the role of the canonical Wnt/β-catenin pathway in resistance to 5-Fluorouracil (5FU) treatment, finding that inhibiting this pathway with Adavivint can have a cytostatic effect mdpi.comresearchgate.netnih.gov.
Development of Advanced In Vitro (e.g., 3D organoid cultures) and In Vivo Research Models for this compound Studies
Advancements in research models are crucial for a comprehensive understanding of this compound. The use of advanced in vitro models, such as 3D organoid cultures, is becoming increasingly relevant. Cartilaginous organoids, for example, offer a more physiologically relevant environment than traditional 2D cultures for studying cartilage tissue and potential therapeutic interventions like this compound nih.gov. These 3D structures, derived from stem cells, can mimic the morphology and some functions of cartilage tissue nih.gov. Research using colon tumor spheroids, an in vitro model enriched with cells exhibiting a stemness phenotype, has provided insights into Adavivint's effects on cancer stem cells and chemoresistance researchgate.netnih.gov.
In parallel, the development and refinement of in vivo research models, particularly in the context of inflammatory arthritis and other conditions where Wnt signaling is implicated, are ongoing. Animal models, such as rodent models of induced arthritis, continue to be important for exploring disease mechanisms and testing therapeutic agents nottingham.ac.uk.
Synergistic Research Approaches Combining this compound with Other Experimental Compounds or Therapeutic Modalities (e.g., 5-Fluorouracil)
Investigating the synergistic potential of this compound in combination with other experimental compounds or therapeutic modalities is a significant area of future research. Studies have explored the combined effects of Adavivint and 5-Fluorouracil (5FU) in colorectal cancer cell lines, observing a severe cytostatic effect and a reduction in cancer stem cell markers in spheroids with aberrant Wnt pathway activation mdpi.comresearchgate.netnih.gov.
While the combination of Adavivint and 5FU showed a cytostatic effect and reduced cancer stem cell markers, it also surprisingly induced the survival of a small cell subpopulation that could exit arrest and re-grow after treatment mdpi.comresearchgate.net. This highlights the complexity of such combinations and the need for further research to fully understand the interactions and optimize therapeutic strategies.
Methodological Advancements in this compound Synthesis, Derivatization, and Analytical Characterization for Research Purposes
Future academic research will also focus on refining the methodologies related to this compound itself, including its synthesis, derivatization, and analytical characterization. While specific synthetic routes are not extensively documented in public literature, the synthesis likely involves complex organic chemistry techniques evitachem.com. Advancements in synthetic methods could lead to more efficient and cost-effective production for research purposes. Furthermore, exploring the creation of derivatized forms of this compound could yield compounds with altered properties, such as improved solubility, stability, or targeted delivery capabilities. Methodological advancements in analytical characterization, using techniques like HPLC and NMR, are essential for ensuring the purity and structural integrity of this compound and its derivatives used in research targetmol.com.
Q & A
Basic Research Questions
Experimental Protocols for In Vitro Wnt Pathway Inhibition Q: What are the validated experimental protocols for assessing Adavivint HCl’s efficacy in Wnt pathway inhibition? A:
- Use immortalized chondrocyte cell lines (e.g., ATDC5 or primary human chondrocytes) to model osteoarthritis pathways .
- Employ luciferase-based TOPFlash assays to quantify β-catenin transcriptional activity, with recombinant Wnt3a as a positive control .
- Standardize dosing ranges (e.g., 10–100 nM) and exposure times (24–72 hours) based on prior IC50 determinations .
- Include negative controls (vehicle-only) and reference inhibitors (e.g., XAV939) to validate assay specificity .
Chemical Stability and Solubility Optimization Q: How should researchers address solubility challenges when preparing this compound for in vitro assays? A:
- Dissolve this compound in DMSO (10 mM stock) due to its hydrophobic nature (LogP = 5.39) .
- Validate solubility via dynamic light scattering (DLS) or HPLC to detect aggregation/precipitation at working concentrations .
- Use fresh stock solutions to avoid degradation; store at -80°C for long-term stability .
Baseline Characterization of this compound Q: What analytical methods are critical for confirming this compound’s purity and structural integrity? A:
- Perform high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to verify molecular weight (542.02 g/mol) and structural fidelity .
- Use reverse-phase HPLC (C18 column) with UV detection (λ = 254 nm) to assess purity (>95%) .
- Characterize thermal stability via differential scanning calorimetry (DSC) .
Advanced Research Questions
Addressing Discrepancies in Pharmacokinetic Data Q: How can contradictory reports on this compound’s IC50 values across cell lines be resolved? A:
- Conduct cross-validation studies using identical cell lines, culture conditions, and assay protocols to isolate variables (e.g., serum content, passage number) .
- Apply orthogonal assays (e.g., Western blotting for β-catenin degradation) to confirm functional inhibition .
- Perform meta-analyses to identify trends in IC50 variability related to Wnt pathway heterogeneity .
Optimizing In Vivo Models for Osteoarthritis Studies Q: What methodological considerations are essential for translating this compound’s efficacy from in vitro to in vivo models? A:
- Use surgically induced osteoarthritis (OA) models (e.g., murine destabilized medial meniscus) to mimic human pathology .
- Optimize intra-articular dosing schedules (e.g., weekly injections) to maintain therapeutic concentrations .
- Quantify outcomes via micro-CT (bone morphology), histopathology (cartilage degradation), and serum biomarkers (e.g., CTX-II) .
Multi-Omics Integration for Mechanistic Insights Q: How can multi-omics approaches elucidate off-target effects of this compound in Wnt signaling? A:
- Combine RNA-seq (transcriptomic changes) and phosphoproteomics (kinase activity) to map pathway crosstalk .
- Validate findings with CRISPR/Cas9 knockout models of Wnt-related genes (e.g., LRP5/6) .
- Use bioinformatics tools (e.g., STRING, KEGG) to identify enriched pathways and prioritize follow-up experiments .
Reproducibility Challenges in Long-Term Studies Q: What strategies mitigate batch-to-batch variability in this compound’s biological activity? A:
- Implement quality control (QC) protocols for each synthesis batch, including LC-MS purity checks and biological activity assays .
- Collaborate with centralized repositories to standardize compound distribution .
- Document lot-specific data (e.g., solvent residues, storage conditions) in supplementary materials .
Methodological Guidelines
- Data Reporting : Follow the STARD guidelines for assay validation and ARRIVE guidelines for in vivo studies to enhance reproducibility .
- Conflict Resolution : Use factorial experimental designs to isolate confounding variables (e.g., cell density, serum batch) .
- Ethical Compliance : Declare funding sources and potential conflicts of interest per journal requirements (e.g., AJEV, Beilstein Journal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
